molecular formula C20H19NO3 B1678527 Pyriproxyfen CAS No. 95737-68-1

Pyriproxyfen

Cat. No.: B1678527
CAS No.: 95737-68-1
M. Wt: 321.4 g/mol
InChI Key: NHDHVHZZCFYRSB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyriproxyfen is an insect growth regulator that mimics the juvenile hormone in insects . Its primary targets are young insects and eggs . It acts on the endocrine system of insects , specifically the Methoprene-tolerant (Met) protein, the juvenile hormone receptor .

Mode of Action

This compound works by mimicking the juvenile hormone in insects, thereby disrupting their growth . It prevents larvae from developing into adults, rendering them unable to reproduce . It can affect an insect if it is touched or eaten . . Instead, it disturbs egg-laying and egg-hatch and keeps young insects from growing into adult forms .

Biochemical Pathways

This compound substantially alters the expression of many genes that are essential for mosquito physiology and oocyte development in the fat body and ovary . Many metabolic genes are differentially expressed in response to this compound treatment, thereby affecting the mobilization and utilization of energy reserves . It also modifies mosquito responses to juvenile hormone and 20-hydroxyecdysone (20E), two major hormones that govern mosquito reproduction .

Pharmacokinetics

After topical administration, this compound is distributed throughout the hair coat within 24 hours . At the recommended therapeutic dose, the highest concentration was observed at the application site and at the back and the flanks .

Result of Action

The result of this compound’s action is the effective sterilization of female mosquitoes . Exposure to this compound prompts the overgrowth of primary follicles in sugar-fed Ae. aegypti females but blocks the development of primary follicles at Christopher’s Stage III after blood feeding . Secondary follicles are precociously activated in this compound-treated mosquitoes . This prevents target insects from multiplying .

Action Environment

This compound is predicted to exist in both the vapor and particulate phase in the ambient atmosphere . Particulate-phase this compound will be removed from the air by wet and dry deposition . It is predicted that vapor-phase this compound will degrade rapidly with photochemically-produced hydroxyl radical in the atmosphere . The average half-life for this reaction is estimated to be 7.4 hr .

Biochemical Analysis

Biochemical Properties

Pyriproxyfen interacts with the Methoprene-tolerant (Met) protein, the JH receptor, in mosquitoes . It alters the expression of many genes essential for mosquito physiology and oocyte development in the fat body and ovary .

Cellular Effects

This compound affects various types of cells and cellular processes. It prompts the overgrowth of primary follicles in sugar-fed Aedes aegypti females but blocks the development of primary follicles after blood feeding . Secondary follicles are precociously activated in this compound-treated mosquitoes .

Molecular Mechanism

This compound exerts its effects at the molecular level by modifying mosquito responses to JH and 20-hydroxyecdysone (20E), two major hormones that govern mosquito reproduction . It upregulates the expression of several key players of the 20E regulatory cascades, including HR3 and E75A, in the previtellogenic stage .

Temporal Effects in Laboratory Settings

Over time, this compound exposure disturbs normal hormonal responses and metabolism in Aedes aegypti . This includes affecting the mobilization and utilization of energy reserves .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been found to prolong the last larval instar of silkworms, Bombyx mori L., leading to larger cocoons and high-quality silk .

Metabolic Pathways

This compound is involved in several metabolic pathways. It substantially alters the expression of many metabolic genes, thereby affecting the mobilization and utilization of energy reserves .

Properties

IUPAC Name

2-[1-(4-phenoxyphenoxy)propan-2-yloxy]pyridine
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InChI

InChI=1S/C20H19NO3/c1-16(23-20-9-5-6-14-21-20)15-22-17-10-12-19(13-11-17)24-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3
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InChI Key

NHDHVHZZCFYRSB-UHFFFAOYSA-N
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Canonical SMILES

CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3
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Molecular Formula

C20H19NO3
Record name PYRIPROXYFEN
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DSSTOX Substance ID

DTXSID1032640
Record name Pyriproxyfen
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Molecular Weight

321.4 g/mol
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Physical Description

Pale yellow liquid; Solidifies on standing; mp = 49.7 deg C; [Merck Index] Colorless solid; mp = 45-47 deg C; [ICSC] Colorless solid or pale yellow liquid; mp = 45-47 deg C; [HSDB] White crystalline solid; [MSDSonline], WHITE POWDER OR GRANULES
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Boiling Point

318 °C
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Flash Point

119 °C c.c.
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Solubility

In hexane 400, methanol 200, xylene 500 (all g/kg at 20-25 °C), Solubility in water, mg/l at 20 °C: 0.101 (practically insoluble)
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Density

1.24 at 25 °C, Density (at 20 °C): 1.14 g/cm³
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Vapor Pressure

0.00000218 [mmHg], <9.8X10-8 mm Hg at 23 °C, Vapor pressure at 23 °C: negligible
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Mechanism of Action

Pyriproxyfen mimics insect juvenile growth hormone, halting development during metamorphosis and larval development. It also concentrates in female flea ovaries, causing non-viable eggs to be produced. When combined with an adulticide (e.g., permethrin, fipronil) all stages of the parasite are killed and re-infestation is less likely.
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Color/Form

Colorless crystals, Pale yellow waxy solid (technical grade), Pale yellow liquid

CAS No.

95737-68-1
Record name Pyriproxyfen
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Record name 2-(1-methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine
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Record name Pyridine, 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]
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Melting Point

47 °C, MP: 49.7 °C, 48-50 °C
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Synthesis routes and methods I

Procedure details

To a mixture of sodium hydride (0.61 g, 15 mmol; 60% in oil) and 2-chloropyridine (1 g, 9 mmol), there was dropwise added a mixture of 1-methyl-2-(4-phenoxyphenoxy)ethanol (3.0 g, 12 mmol) and 2-chloropyridine (5 g, 44 mmol) with stirring at an inner temperature of 0° to 5° C. Tetra-n-butylammonium bromide (0.2 g) was added to the resultant mixture, and stirring was continued at room temperature for 40 minutes and at an inner temperature of 85° to 90° C. for 6 hours. After allowed to cool, toluene (10 g) was added thereto, and the resultant mixture was washed with water and extracted with 35% hydrochloric acid (7.5 g) twice. To the hydrochloric acid layer, a 10% aqueous sodium hydroxide solution was added to make basic, followed by extraction with toluene (10 g) twice. The toluene extract was washed with a 10% aqueous sodium hydroxide solution and a saturated aqueous sodium chloride solution in order and dried over anhydrous magnesium sulfate. Removal of the solvent gave 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine (3.51 g) as pale brown crystals.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
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Reaction Step Three
Quantity
10 g
Type
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Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (200 mg, 5.0 mmol; 60% in oil) in dimethylformamide (5 ml), a solution of 1-methyl-2-(4-phenoxyphenoxy)ethanol (1.22 g, 5.0 mmol) in dimethylformamide (3 ml) was dropwise added with stirring, and the mixture was kept at an inner temperature of 50° to 60° C. until the generation of hydrogen gas ceased. 2-Chloropyridine (684 mg, 6.0 mmol) was dropwise added thereto, followed by stirring at 100° to 110° C. for 5 hours. The reaction mixture was cooled to room temperature, poured into water (100 ml) and extracted with toluene (40 ml) three times. The toluene layer was dried over anhydrous magnesium sulfate, and the solvent was removed by evaporation. The residue was purified by silica gel column chromatography to give 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine (1.27 g) as pale yellow liquid. nD20.5 1.5823. Upon being allowed to stand for a few days, the liquid solidified to give crystals. M.P., 49.7° C.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
684 mg
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 1-methyl-2-(4-phenoxyphenoxy)ethanol (2.0 g, 8.2 mmol), 2-chloropyridine (4.0 g, 35 mmol), flaked 95% sodium hydroxide (1 g, 24 mmol) and tetra-n-butylammonium bromide (0.13 g) was stirred at an inner temperature of 85° to 90° C. for 6 hours. After allowed to cool, toluene (10 g) was added thereto, and the resultant mixture was washed with water and extracted with 35% hydrochloric acid (5 g) twice. The hydrochloric acid layer was washed with toluene (10 g). A 10% aqueous sodium hydroxide solution was added thereto to make the mixture sufficiently basic. The basic mixture was further extracted with toluene (10 g) twice, and the toluene layer was washed with a 10% aqueous sodium hydroxide solution and a saturated aqueous sodium chloride solution in order and dried over anhydrous magnesium sulfate. After removal of the solvent, the residue was purified by silica gel column chromatography to give 2-[1 -methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine (1.87 g) as white crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The resulting oily substance containing 1-(4-phenoxyphenoxy)-2-propanol is reacted with 2-chloropyridine in the same manner as described in Example 9 to give 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyriproxyfen
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Customer
Q & A

A: Pyriproxyfen is a juvenile hormone mimic that disrupts insect development. [, ] It interferes with embryogenesis, metamorphosis, and adult formation by mimicking the action of natural juvenile hormones. [, ] This leads to a range of effects, including the death of immature stages, the development of abnormal pupae, and the suppression of egg hatching. [, , ]

A: While this compound primarily targets immature stages, studies show that it can indirectly affect adult insects. [] For instance, it has been observed to cause reduced oviposition and enhanced mature oocyte accumulation in both susceptible and resistant strains of Bemisia tabaci. [] This effect on egg laying might be due to physiological changes or behavioral responses to this compound-treated plants. [] Additionally, this compound can reduce adult longevity in some species, such as Anopheles gambiae. []

A: this compound can disrupt embryogenesis when applied directly to eggs or when females are exposed to it. [, ] In California red scale, it was shown to suppress embryogenesis when females were treated, significantly reducing the number of offspring produced. [] Exposure of cat flea eggs to this compound during early embryogenesis can lead to larval mortality, demonstrating a latent effect. []

ANone: this compound has the molecular formula C20H23NO3 and a molecular weight of 325.4 g/mol. You can find the structure in the research papers provided.

A: While the provided research papers don't delve into detailed spectroscopic data, techniques like HPLC with UV detection [] and fluorometric determination [] have been used for its analysis.

A: this compound exhibits varying stability depending on the environmental conditions. In soil, it undergoes slow photodegradation but rapid aerobic degradation. [] Its stability in water depends on factors like pH and temperature. [] Research suggests that this compound degrades faster at higher temperatures and lower concentrations. []

A: Formulating this compound with specific carriers, such as corncob grits for fire ant control [], can impact its stability and release characteristics. The choice of formulation depends on the target pest, application method, and desired persistence.

A: Yes, resistance to this compound has been documented in various insect species, including Bemisia tabaci. [, , , ] This resistance can develop after repeated exposure to the insecticide. []

A: Factors like the frequency of this compound application, the availability of alternative host plants, and the insect biotype can influence resistance development. [] For example, resistance evolved more readily in geographically isolated Bemisia tabaci populations with limited access to untreated host plants. []

A: this compound's environmental fate and potential effects on non-target organisms are important considerations. Its persistence in soil, water, and plants, along with its potential toxicity to certain aquatic invertebrates, highlight the need for responsible use and management practices. [, , ]

A: High-performance liquid chromatography (HPLC) coupled with UV detection is a commonly used technique for quantifying this compound residues in various matrices like tomatoes. [] Additionally, fluorometric methods have been developed for its determination. []

A: Yes, this compound has been investigated for its potential in controlling mosquitoes, which are vectors for diseases like dengue and Zika. [, , ] Studies have explored its efficacy in different formulations, including insecticide-treated nets and smoke-generating formulations. [, ]

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